molecular formula C21H17N3O4S2 B2444442 4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide CAS No. 1021116-70-0

4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2444442
CAS No.: 1021116-70-0
M. Wt: 439.5
InChI Key: QOEPCROXXHDSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Arylazopyrazole Pyrimidone clubbed heterocyclic compounds, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

  • Cytotoxic Evaluation and Molecular Docking Studies : Thiazolo[3,2-a]pyrimidine hydrobromide derivatives were developed using an efficient one-pot method. These compounds exhibited significant anticancer activity against various human cancer cell lines, including lung adenocarcinoma and cervical cancer. Molecular docking studies provided further insights into their potential mechanisms of action (T. Sekhar, P. Thriveni, et al., 2020).

  • Antitumor Activities : Novel antitumor derivatives containing a pyrazole moiety have been synthesized, showing effective antitumor activity. One compound, in particular, was more effective than the reference drug doxorubicin, suggesting potential for development as an antitumor agent (S. Alqasoumi, M. M. Ghorab, et al., 2009).

  • Synthesis for UV Protection and Antimicrobial Applications : Thiazole azodyes containing sulfonamide moiety have been developed for use in UV protection and antimicrobial treatment of cotton fabrics. This indicates potential application in textile engineering and material sciences (H. Mohamed, B. F. Abdel-Wahab, & H. Fahmy, 2020).

  • Anti-inflammatory and Antinociceptive Properties : Some thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, indicating potential for development into therapeutic agents for treating inflammation-related conditions (B. Tozkoparan, M. Ertan, et al., 1999).

Properties

IUPAC Name

4-acetyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-13-10-20(26)24-19(12-29-21(24)22-13)16-4-3-5-17(11-16)23-30(27,28)18-8-6-15(7-9-18)14(2)25/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEPCROXXHDSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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